Tert-butyl 2-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyloxirane-2-carboxylate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is a colorless liquid with a distinct odor and is primarily used in organic synthesis reactions . This compound is known for its role as an epoxidation reagent, making it valuable in the synthesis of various epoxy-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of 2-bromooxirane with tert-butyl alcohol under basic conditions . The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-methyloxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-methyloxirane-2-carboxylate involves its ability to act as an electrophile due to the presence of the epoxide ring . This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl oxirane-2-carboxylate: Similar in structure but lacks the methyl group on the oxirane ring.
Tert-butyl 2-oxiranylmethyl carbonate: Contains a carbonate group instead of a carboxylate group.
Tert-butyl 2-methylpropan-2-yl oxycarbonyl carbonate: Similar in structure but contains an additional oxycarbonyl group.
Uniqueness
Tert-butyl 2-methyloxirane-2-carboxylate is unique due to the presence of both the tert-butyl and methyl groups, which influence its reactivity and stability . This combination of functional groups makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-methyloxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2,3)11-6(9)8(4)5-10-8/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAGZHPJACHPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.